

Detecting Phosphorylation of Histone H2B (29-35): Application Notes and Protocols

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Compound of Interest

Compound Name: Histone H2b(29-35)

Cat. No.: B15599608

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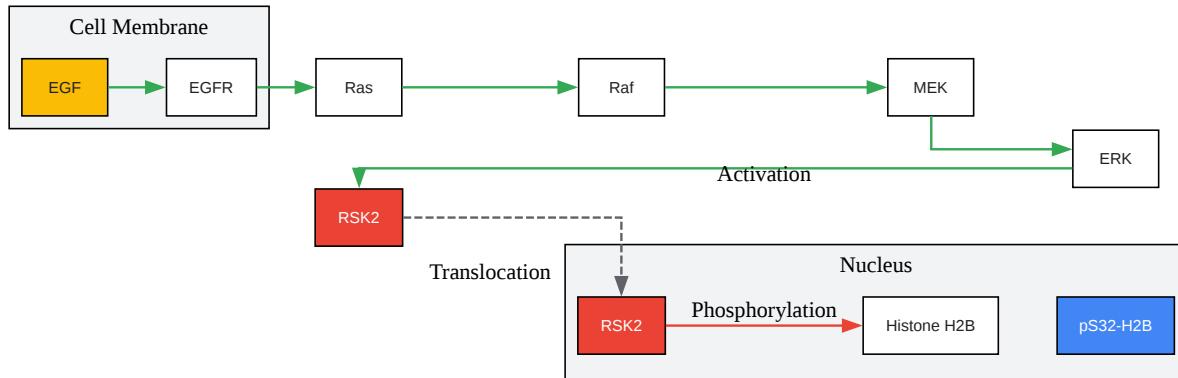
For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histones are critical in regulating chromatin structure and gene expression. The phosphorylation of Histone H2B within the amino acid sequence 29-35, specifically at Serine 32 (H2BS32ph), is an emerging epigenetic marker associated with mitogen-stimulated signaling and cell transformation.[1][2][3][4] This modification is catalyzed by Ribosomal S6 Kinase 2 (RSK2) and is implicated in pathways activated by growth factors such as the Epidermal Growth Factor (EGF).[1][2][4][5] The detection and quantification of H2BS32ph are crucial for understanding its role in cancer biology and for the development of targeted therapeutics. These application notes provide detailed protocols for the detection of H2B (29-35) phosphorylation using various established methods.

Signaling Pathway

The phosphorylation of Histone H2B at Serine 32 is a downstream event in the MAPK/ERK signaling cascade. The pathway is typically initiated by the binding of a growth factor, like EGF, to its receptor, leading to the activation of RSK2, which then phosphorylates H2B at S32.



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Caption: EGF-induced signaling pathway leading to Histone H2B S32 phosphorylation.

Quantitative Data Summary

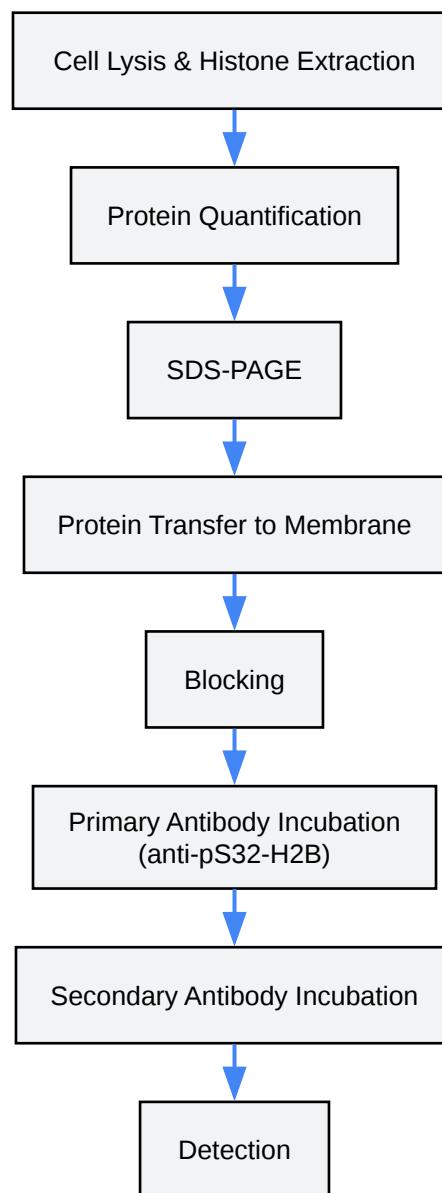
The following table summarizes the qualitative and semi-quantitative data regarding the levels of Histone H2B S32 phosphorylation under different experimental conditions as described in the literature.

Condition/Cell Type	Change in H2BS32ph	Method of Detection	Reference
EGF-stimulated JB6 cells	Increased	Western Blot, Immunofluorescence	[1][6]
RSK2 knock-out MEFs	Attenuated EGF-induced phosphorylation	Western Blot	[2][5]
RSK2 knockdown JB6 cells	Attenuated EGF-induced phosphorylation	Western Blot	[2][5]
Cells overexpressing non-phosphorylatable H2BS32A mutant	Suppressed growth and transformation	Soft Agar Assay	[1][2]
Skin cancer cell lines and tissues	Elevated compared to normal counterparts	Not specified	[1][2][3]
Serum-starved JB6 cells	Very low endogenous levels	Western Blot	[2][5]

Experimental Protocols

Western Blot for Detection of H2B S32 Phosphorylation

This protocol is designed for the detection of phosphorylated Histone H2B S32 from cell lysates.



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Caption: Workflow for Western Blot detection of phosphorylated H2B.

Materials:

- Cell lysis buffer (RIPA buffer with phosphatase and protease inhibitors)
- 0.4 N H₂SO₄
- Acetone

- 4 M Urea
- Bradford or BCA protein assay kit
- SDS-PAGE gels (15% recommended for better resolution of histones)[[7](#)]
- PVDF or nitrocellulose (0.2 μ m pore size) membrane[[8](#)]
- Transfer buffer
- Blocking buffer (5% BSA in TBST)[[8](#)][[9](#)]
- Primary antibody: anti-phospho-Histone H2B (Ser32)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL detection reagents
- TBST (Tris-buffered saline with 0.1% Tween 20)

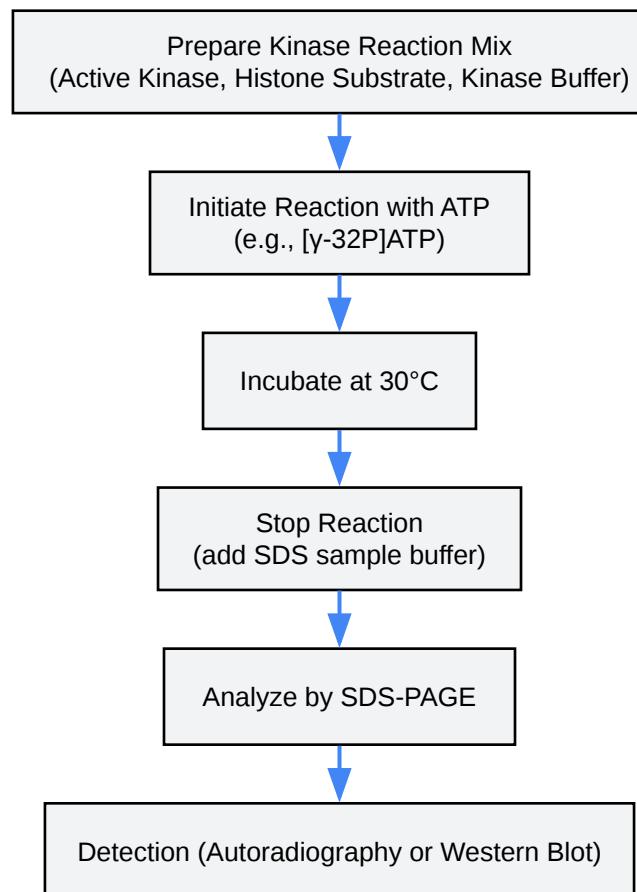
Protocol:

- Histone Extraction:
 - Lyse cells in RIPA buffer.
 - Centrifuge to pellet chromatin.
 - Wash the pellet with a buffer (e.g., 10 mM Tris-Cl, pH 7.4, 37 mM EDTA).[[10](#)]
 - Extract histones from the chromatin pellet by resuspending in 0.4 N H_2SO_4 and incubating for 1 hour at 4°C with rotation.[[10](#)]
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Precipitate the histone-containing supernatant with 8 volumes of cold acetone overnight at -20°C.[[10](#)]
 - Pellet the histones by centrifugation, wash with acetone, and air dry.

- Resuspend the histone pellet in 4 M urea.[[10](#)]
- Protein Quantification:
 - Determine the protein concentration using a Bradford or BCA assay.
- SDS-PAGE and Transfer:
 - Mix 2-5 µg of histone extract with Laemmli sample buffer, boil for 5 minutes.[[7](#)][[10](#)]
 - Load samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
 - Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes in a cold room.[[8](#)]
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[[8](#)][[9](#)]
 - Incubate the membrane with anti-phospho-H2B (Ser32) primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.

In Vitro Kinase Assay

This protocol is for determining if a kinase, such as RSK2, can directly phosphorylate Histone H2B at Serine 32.



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Caption: Workflow for an in vitro kinase assay.

Materials:

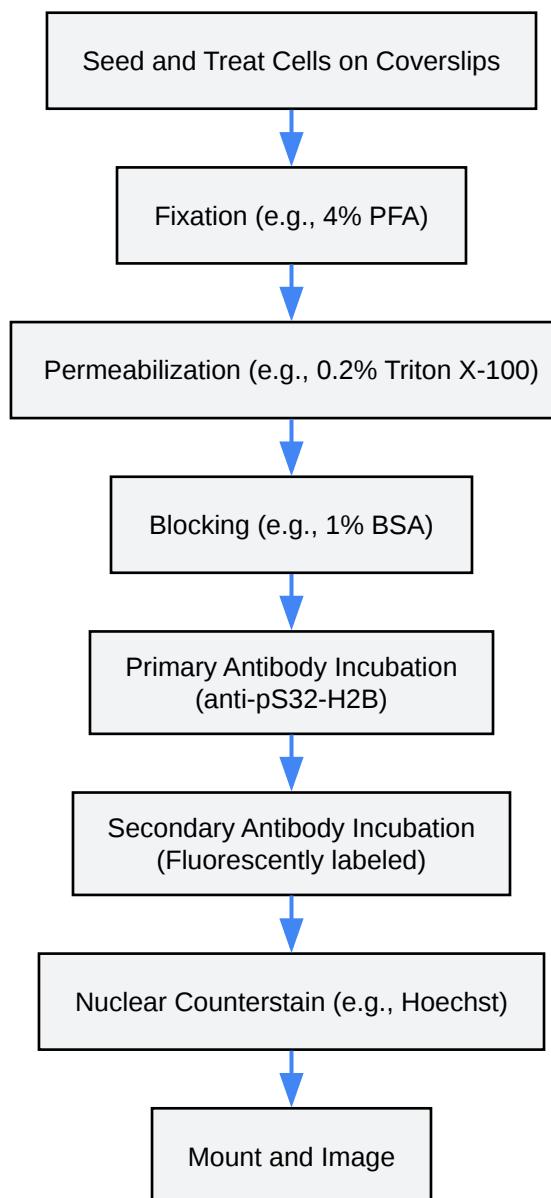
- Active RSK2 kinase
- Recombinant Histone H2B protein (1 μg per reaction)[\[10\]](#)
- 10x Kinase buffer
- ATP solution (cold or $[\gamma\text{-}32\text{P}]$ ATP)[\[10\]](#)
- 5x SDS sample buffer

Protocol:

- Reaction Setup:
 - In a microcentrifuge tube, combine 1 µg of recombinant Histone H2B, active RSK2, and 1x kinase buffer.[10]
- Kinase Reaction:
 - To initiate the reaction, add ATP to a final concentration of 0.2 mM. For radioactive detection, add 1 µCi of [γ -³²P]ATP.[10]
 - Incubate the reaction mixture at 30°C for 30 minutes.[10]
- Stopping the Reaction:
 - Terminate the reaction by adding 5x SDS sample buffer and boiling at 95°C for 5 minutes. [10]
- Analysis:
 - Separate the reaction products by 15% SDS-PAGE.
 - For radioactive detection: Dry the gel and expose it to X-ray film (autoradiography).
 - For non-radioactive detection: Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-phospho-H2B (Ser32) antibody as described in Protocol 1.

Immunofluorescence for Cellular Localization of pS32-H2B

This protocol allows for the visualization of phosphorylated H2B S32 within cells.



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Caption: Workflow for immunofluorescence detection of pS32-H2B.

Materials:

- Cells grown on glass coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS

- Permeabilization buffer (0.2% Triton X-100 in PBS)[[11](#)]
- Blocking buffer (1% BSA in PBS)[[10](#)]
- Primary antibody: anti-phospho-Histone H2B (Ser32) (e.g., 1:50 dilution)[[10](#)]
- Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
- Hoechst 33258 or DAPI for nuclear staining[[10](#)]
- Mounting medium

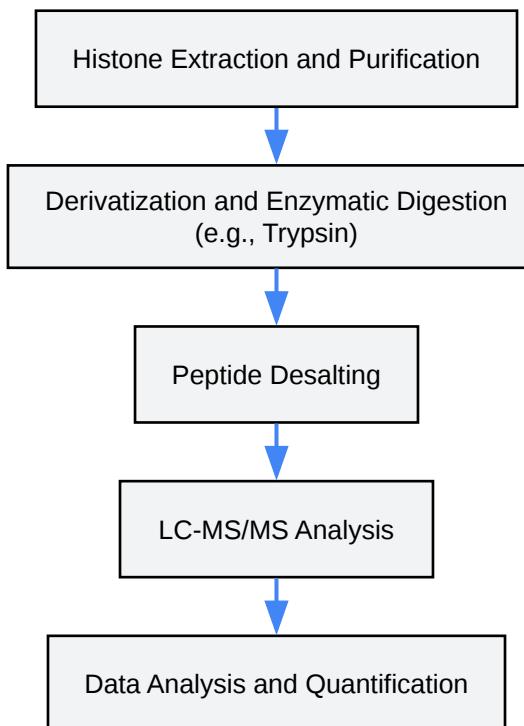
Protocol:

- Cell Preparation:
 - Seed cells on coverslips and grow to the desired confluence.
 - Apply experimental treatments (e.g., EGF stimulation for 30 minutes).[[6](#)]
- Fixation and Permeabilization:
 - Wash cells twice with cold PBS.
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[[11](#)]
 - Wash three times with PBS.
- Immunostaining:
 - Block with 1% BSA in PBS for 1 hour at room temperature.[[10](#)]
 - Incubate with anti-phospho-H2B (Ser32) primary antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[[10](#)]

- Wash three times with PBS.
- Incubate with fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[10]
- Wash three times with PBS.
- Staining and Mounting:
 - Incubate with Hoechst 33258 (1 µg/ml in PBS) for 5 minutes to stain the nuclei.[10]
 - Wash once with PBS.
 - Mount the coverslips onto glass slides using an anti-fade mounting medium.
- Imaging:
 - Visualize and capture images using a fluorescence microscope.

Mass Spectrometry for H2B Phosphorylation Analysis

This protocol provides a general workflow for identifying and quantifying histone PTMs, including H2B S32 phosphorylation, using a bottom-up proteomics approach.



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Caption: Workflow for Mass Spectrometry analysis of histone PTMs.

Materials:

- Histone extraction reagents (as in Protocol 1)
- Propionic anhydride for derivatization[1]
- Trypsin (mass spectrometry grade)
- Desalting columns (e.g., C18 StageTips)
- Nano-liquid chromatography system
- High-resolution mass spectrometer (e.g., Orbitrap)

Protocol:

- Sample Preparation:

- Extract and purify histones from cells or tissues as described previously.[12]
- Perform chemical derivatization (e.g., propionylation) of lysine residues to limit tryptic digestion to arginine residues, which generates larger, more analyzable peptides.[1]
- Digest the derivatized histones with trypsin overnight.
- Derivatize the newly generated N-termini of the peptides to improve chromatographic retention.[1]
- Peptide Cleanup:
 - Desalt the peptide mixture using C18 StageTips to remove contaminants.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture using a nano-LC system coupled to a high-resolution mass spectrometer.
 - The mass spectrometer will fragment the peptides (MS/MS) to determine their amino acid sequence and the location of any PTMs.
- Data Analysis:
 - Use specialized software to search the MS/MS spectra against a histone protein database to identify peptides and their modifications.
 - Quantify the relative abundance of the phosphorylated H2B peptide corresponding to the 29-35 region by comparing the peak areas of the modified and unmodified peptides.[3]

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